

Spectroscopic Characterization of 4H-1,3-Benzodioxin-6-carboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4H-1,3-Benzodioxin-6-carboxaldehyde

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This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of **4H-1,3-Benzodioxin-6-carboxaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The focus is on providing not just data, but a foundational understanding of the experimental methodologies and the rationale behind the spectral interpretations.

Introduction to 4H-1,3-Benzodioxin-6-carboxaldehyde

4H-1,3-Benzodioxin-6-carboxaldehyde, with the molecular formula $C_9H_8O_3$ and a molecular weight of 164.16 g/mol, is a member of the benzodioxin family.^[1] Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as synthetic intermediates. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a thorough spectroscopic analysis. This guide will provide predicted spectroscopic data and the methodologies to acquire and interpret it.

Molecular Structure and Logic of Analysis

The structure of **4H-1,3-Benzodioxin-6-carboxaldehyde** dictates its spectroscopic features. The molecule consists of a benzene ring fused to a 1,3-dioxin ring and possesses a carboxaldehyde substituent. This unique combination of an aromatic system, an acetal-like moiety, and an aldehyde functional group gives rise to a distinct set of signals in various spectroscopic techniques. Our analytical approach is therefore to systematically probe these functional groups.

Caption: Molecular Structure of **4H-1,3-Benzodioxin-6-carboxaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **4H-1,3-Benzodioxin-6-carboxaldehyde**, both ^1H and ^{13}C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopy: Predicted Data

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.8-10.0	Singlet (s)	1H	Aldehyde (-CHO)	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
~7.5-7.8	Multiplet (m)	3H	Aromatic (Ar-H)	Protons on the aromatic ring will appear in the characteristic downfield region. The substitution pattern will lead to complex splitting.
~5.0-5.5	Singlet (s)	2H	O-CH ₂ -O	The methylene protons of the dioxin ring are in an acetal-like environment, leading to a downfield shift.
~4.5-5.0	Singlet (s)	2H	Ar-CH ₂ -O	The benzylic methylene protons are deshielded by the adjacent

oxygen and the aromatic ring.

¹³C NMR Spectroscopy: Predicted Data

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~190-195	Aldehyde (C=O)	The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield.[2]
~120-150	Aromatic (Ar-C)	Aromatic carbons resonate in this region. Carbons attached to oxygen will be further downfield.
~90-100	O-CH ₂ -O	The carbon of the acetal-like group is shifted downfield due to the two attached oxygens.
~60-70	Ar-CH ₂ -O	The benzylic carbon is deshielded by the adjacent oxygen atom.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4H-1,3-Benzodioxin-6-carboxaldehyde**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical to avoid signal overlap with the analyte.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is essential for achieving high resolution.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - For the ^{13}C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the raw data (Free Induction Decay - FID).
 - Phase the resulting spectrum to obtain a pure absorption lineshape.
 - Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~2820 and ~2720	Aldehyde C-H	C-H Stretch (Fermi doublet)
~1700-1680	Aldehyde C=O	C=O Stretch
~1600-1450	Aromatic Ring	C=C Stretch
~1250-1000	C-O-C (Dioxin)	C-O Stretch (Asymmetric & Symmetric)
~3100-3000	Aromatic C-H	C-H Stretch

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
 - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- Data Acquisition:
 - Place a small amount of the solid **4H-1,3-Benzodioxin-6-carboxaldehyde** onto the ATR crystal.
 - Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:

- The software will automatically subtract the background spectrum.
- Identify and label the major absorption peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum Data

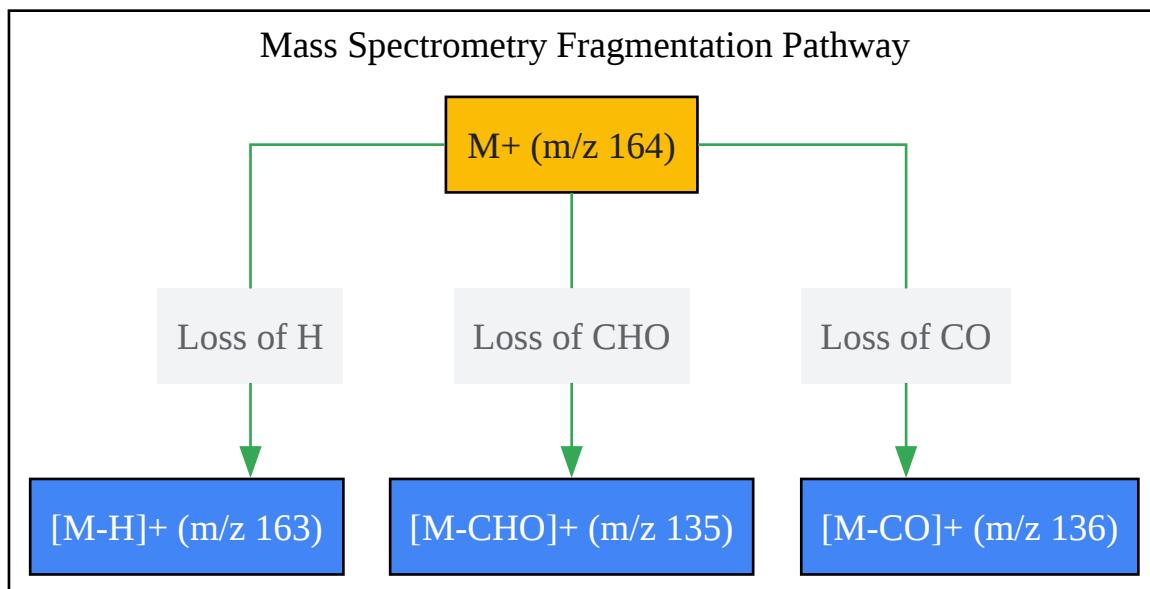
m/z	Proposed Fragment	Rationale
164	$[M]^+$	Molecular ion peak, corresponding to the intact molecule.
163	$[M-H]^+$	Loss of a hydrogen atom, commonly from the aldehyde. [4]
135	$[M-CHO]^+$	Loss of the formyl radical, a common fragmentation for aldehydes.[4]
136	$[M-CO]^+$	Loss of a neutral carbon monoxide molecule.[4]
77	$[C_6H_5]^+$	Phenyl cation, indicative of a substituted benzene ring.[4]

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS).

- Ionization:
 - The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - An ion detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.



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Caption: Predicted Fragmentation Pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of **4H-1,3-Benzodioxin-6-carboxaldehyde**, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. This guide has outlined the predicted spectral data based on the molecule's structure and provided standardized protocols for data acquisition. By understanding the principles behind these techniques and the interpretation of the resulting spectra, researchers can confidently characterize this and other related compounds, ensuring the integrity and reliability of their scientific endeavors.

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